molecular formula C20H18N4O4 B3864976 N,N'-(2,5-dimethoxy-1,4-phenylene)dinicotinamide

N,N'-(2,5-dimethoxy-1,4-phenylene)dinicotinamide

Cat. No. B3864976
M. Wt: 378.4 g/mol
InChI Key: PTVYTSXOPBZXER-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylenediamine, which is a type of aromatic amine. The “2,5-dimethoxy” indicates that there are two methoxy (-OCH3) groups attached to the 2nd and 5th positions of the phenylene ring. The “dinicotinamide” suggests that there are two nicotinamide groups attached to the molecule .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray diffraction, IR, and NMR spectroscopies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve oxidative polymerization . The specific reactions would depend on the exact structure and functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be determined through various laboratory tests .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used in the creation of polymers, the compound might act as a monomer, reacting with other molecules to form a polymer chain .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. It could be used in the development of new materials, in pharmaceutical research, or in other areas of chemistry .

properties

IUPAC Name

N-[2,5-dimethoxy-4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-27-17-9-16(24-20(26)14-6-4-8-22-12-14)18(28-2)10-15(17)23-19(25)13-5-3-7-21-11-13/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVYTSXOPBZXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CN=CC=C2)OC)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(2,5-dimethoxy-1,4-phenylene)dinicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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